N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Anticancer Research Lung Adenocarcinoma Cytotoxicity Screening

Medicinal chemists targeting glioblastoma or NSCLC often lose weeks screening non-selective, low-potency oxadiazole analogs. CAS 1171398-38-1 eliminates this bottleneck with a validated 2,4-dichlorophenyl substitution pattern: • LD₅₀ 0.2 µM against C6 glioma with 7.5× selectivity over NIH/3T3 fibroblasts • 19-fold greater A549 NSCLC potency (LD₅₀ 0.5 µM) vs. 5-phenyl analog • 84.2% predicted human intestinal absorption-enables oral drug design Supplied with full QC documentation for immediate dispatch.

Molecular Formula C14H9Cl2N3O2S
Molecular Weight 354.21
CAS No. 1171398-38-1
Cat. No. B2601254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
CAS1171398-38-1
Molecular FormulaC14H9Cl2N3O2S
Molecular Weight354.21
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N3O2S/c15-8-3-4-10(11(16)6-8)13-18-19-14(21-13)17-12(20)7-9-2-1-5-22-9/h1-6H,7H2,(H,17,19,20)
InChIKeyNHSHYYHBDMJKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,4-Oxadiazole-Thiophene Acetamide – Overview


N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide (CAS 1171398-38-1) is a synthetic small molecule with a molecular weight of 354.21 g/mol, classified as a 1,3,4-oxadiazole derivative [1]. Its structure features a central 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dichlorophenyl group and at the 2-position with an acetamide linker connected to a thiophene ring [1]. This compound is primarily utilized as a building block and a screening hit in early-stage medicinal chemistry, with preliminary computational and literature data suggesting potential applications in anticancer and antimicrobial research [2].

1
Early-stage hit-to-lead scaffold 1,3,4-oxadiazole core with 2,4-dichlorophenyl substitution; suitable for medicinal chemistry building block use.
2
Substitution-dependent activity context 2,4-dichlorophenyl and thiophene acetamide motifs may drive cell-based assay response; reported screening data in anticancer and antimicrobial contexts.
3
Computational and literature support PubChem and Ontosight AI summaries indicate potential for hit expansion; evidence to verify through in-house profiling.

Why Analogs Are Not Interchangeable


While the 1,3,4-oxadiazole core is a common pharmacophore, the specific substitution pattern of CAS 1171398-38-1 creates a unique pharmacological profile that cannot be replicated by generic in-class analogs. Minor structural changes on this scaffold are known to cause large shifts in both potency and target selectivity [1]. For instance, altering or removing the 2,4-dichlorophenyl group abolishes critical hydrophobic interactions with target binding pockets, directly eliminating antiproliferative activity [1][2]. Similarly, the thiophene acetamide side chain at the 2-position is a key driver of potency, with even small changes like substituting it for a furan ring leading to a complete loss of efficacy [2]. Therefore, substituting this specific compound with a simpler or cheaper oxadiazole derivative without rigorous validation renders any downstream biological data unreliable.

2,4-Dichlorophenyl removal Eliminating this group may abolish key hydrophobic interactions and reduce antiproliferative activity, as reported in class-level evidence.
Thiophene acetamide side chain Replacing thiophene with furan or other heterocycles can shift potency and may not reproduce target engagement profiles.
Generic oxadiazole analogs In-class compounds without the specific 2,4-dichlorophenyl-thiophene pattern may not transfer selectivity or cell-line response; requires independent validation.

Head-to-Head Performance Data


Cytotoxicity in A549 Cells vs. 5-Phenyl Analog

In a comparative study of 1,3,4-oxadiazole-thiophene acetamide derivatives, the target compound exhibited superior cytotoxic potential against A549 human lung adenocarcinoma cells compared to its closest structural analog, which lacks the 2,4-dichloro substitution on the phenyl ring (5-phenyl analog) [1]. A direct comparison of their median lethal concentration (LD50) values demonstrates a 19-fold increase in potency, attributable to the enhanced lipophilicity and electronic effects of the 2,4-dichlorophenyl group [1].

A549 cytotoxicity
Cross-study comparable
LD50 0.5 µM vs 9.5 µM
19-fold lower vs 5-phenyl analog
Supports cytotoxicity endpoint review; reported higher potency in A549 lung adenocarcinoma cells.
MTT assay, 48 h; 5-phenyl analog context.
Anticancer Research Lung Adenocarcinoma Cytotoxicity Screening

C6 Glioma Activity vs. 5-Substituted Analogs

The target compound demonstrated superior activity against C6 rat glioma cells when benchmarked against a series of 5-substituted phenyl analogs [1]. Its cytotoxicity far exceeds that of the 5-(4-bromophenyl) analog, a common comparator in this class, and is orders of magnitude more potent than the completely unsubstituted 5-phenyl derivative [1].

C6 glioma activity
Cross-study comparable
0.2 µM LD50 vs 14.5 µM (4-bromophenyl) and 85 µM (phenyl)
Supports glioma cell-line endpoint review; >400-fold difference vs unsubstituted phenyl analog.
MTT assay, C6 rat glioma, 48 h; class-level analog comparison.
Neuro-Oncology Glioma Cell Lines Antiproliferative Agents

Selective Toxicity in NIH/3T3 Cells

A critical differentiator for the target compound is its selective toxicity, showing a clear preference for malignant cells over normal cells. In a comparative panel including the target compound and its 5-phenyl analog, the target compound was 7.5-fold less toxic to non-cancerous NIH/3T3 mouse embryonic fibroblasts [1]. This is in stark contrast to the 5-phenyl analog, which showed poor selectivity, being only 1.4-fold less toxic to normal cells [1].

Selectivity index
Head-to-head
Target (2,4-dichloro) 7.5
5-Phenyl analog 1.4
Reported selectivity index context; supports selectivity endpoint review (C6 glioma vs NIH/3T3).
MTT assay, 48 h; LD50 ratio normal/malignant cells.
Selective Toxicity Therapeutic Index Normal Cell Lines

Predicted GI Absorption vs. 5-(4-bromophenyl) Analog

In silico ADMET predictions provide a procurement-relevant differentiator, suggesting superior oral bioavailability potential. Comparative analysis shows that the target compound has a 35% higher predicted human intestinal absorption (HIA) rate than the 5-(4-bromophenyl) analog [1]. This correlates with its improved physicochemical profile, falling within the optimal range for passive transcellular absorption [1].

Predicted GI absorption
In silico
84.2% vs 54.5%
+29.7 pp vs 5-(4-bromophenyl) analog
Supports absorption prediction review; computational ADMET context.
Discovery Studio Caco-2 model; MW 354.2, cLogP 3.5.
ADMET Prediction Drug-Likeness Caco-2 Permeability

Validated Research Applications


Lung Adenocarcinoma Lead Optimization

Researchers developing therapies for non-small cell lung cancer (NSCLC) should prioritize CAS 1171398-38-1. Its quantified superiority in reducing A549 cell viability (LD50 of 0.5 µM) compared to the basic 5-phenyl analog (LD50 of 9.5 µM), as established in Section 3, makes it a more efficient starting point for structure-activity relationship (SAR) studies [1]. The 19-fold potency increase provided by its 2,4-dichlorophenyl motif can guide medicinal chemists in rationally designing the next generation of leads.

Selective Anti-Glioma Therapy Development

Given the compound's exceptional potency against C6 glioma cells (LD50 = 0.2 µM) and its simultaneous selectivity over normal NIH/3T3 fibroblasts (Selectivity Index = 7.5), it is ideally suited for targeted neuro-oncology research [1]. This profile is critical for projects aiming to develop brain cancer therapeutics that minimize damage to healthy brain tissue. This differentiates it from non-selective analogs, which would be dismissed in early safety profiling.

Orally Bioavailable Derivatization Programs

For medicinal chemistry groups focused on oral drug delivery, this compound presents a strategic advantage. As detailed in Section 3, its predicted human intestinal absorption (84.2%) is substantially higher than that of the 5-(4-bromophenyl) analog (54.5%) [1]. This data supports its selection as a core scaffold for creating novel, orally bioavailable 1,3,4-oxadiazole-based therapeutics, thereby avoiding a common ADMET pitfall early in the discovery pipeline.

Combinatorial Chemistry & Screening Library Calibration

The well-documented and highly contrasting biological data for this specific substitution pattern make it an excellent standard control compound for high-throughput screening (HTS) campaigns [1]. Its activity is potent enough to serve as a positive control, while its dramatic difference from the inactive 5-phenyl analog (LD50 > 85 µM on C6 cells) provides an ideal negative control window to validate assay sensitivity and the biological relevance of a new chemical library.

Application
Selection Property
Validation Focus
Lung adenocarcinoma cell-model studies
2,4-Dichlorophenyl substitution profile
A549 cytotoxicity endpoint review
Glioma cell-line selectivity profiling
Selectivity index context (C6 vs NIH/3T3)
Selectivity endpoint comparison across analogs
Oral absorption prediction studies
Predicted intestinal absorption profile
In silico ADMET model review
HTS screening library calibration
Wide potency differentiation (0.2 µM to >85 µM across analogs)
Assay sensitivity benchmarking with positive/negative control window
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